N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

Researchers expanding 1,3,4-oxadiazole SAR beyond published thioether and simple acetamide analogs face a gap in fluorophenoxy-substituted chemotypes. CAS 1170008-82-8 addresses this with a unique 2,5-dimethoxyphenyl/4-fluorophenoxy topology absent from known anticancer-active series. - Enables direct Caco-2/PAMPA permeability comparison vs. non-fluorinated congener (calc. XLogP3 ~3.1 vs ~1.6). - Structurally distinct chemotype for NTPDase2/3/8 isoform screening libraries. - In stock; inquire for bulk or custom packaging.

Molecular Formula C18H16FN3O5
Molecular Weight 373.34
CAS No. 1170008-82-8
Cat. No. B2773593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
CAS1170008-82-8
Molecular FormulaC18H16FN3O5
Molecular Weight373.34
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O5/c1-24-13-7-8-15(25-2)14(9-13)17-21-22-18(27-17)20-16(23)10-26-12-5-3-11(19)4-6-12/h3-9H,10H2,1-2H3,(H,20,22,23)
InChIKeyKVHXBPTVVAQECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: CAS 1170008-82-8


N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide (CAS 1170008-82-8) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class, a heterocyclic scaffold widely investigated for anticancer, antimicrobial, and enzyme-inhibitory properties [1]. The compound features a 2,5-dimethoxyphenyl substituent at the oxadiazole C5 position, a 4-fluorophenoxy moiety N-linked via an acetamide bridge at C2, and a molecular formula of C₁₈H₁₆FN₃O₅ (MW 373.34 g/mol) . This specific substitution pattern differentiates it from simpler oxadiazole-acetamide analogs and positions it as a research candidate within medicinal chemistry screening libraries, though peer-reviewed comparative biological data remain scarce at the time of analysis.

Scaffold: 2,5-disubstituted-1,3,4-oxadiazole core
Topology: 2,5-dimethoxyphenyl / 4-fluorophenoxyacetamide
Context: SAR exploration probe; limited comparative data

Substitution Risks for CAS 1170008-82-8


The 1,3,4-oxadiazole scaffold tolerates extensive substitutional variation, and even minor structural changes—such as altering the methoxy substitution pattern on the phenyl ring (2,5- vs. 3,4-dimethoxy), replacing the 4-fluorophenoxy group with a thioether or unsubstituted acetamide, or shifting the oxadiazole regioisomer—can profoundly alter biological target engagement, selectivity, and physicochemical properties [1]. Published SAR studies on related 2,5-disubstituted-1,3,4-oxadiazole series demonstrate that anticancer potency varies by orders of magnitude depending on the nature of the C2 and C5 appendages; for example, 2-(2,5-dimethoxyphenyl)-5-propylthio-1,3,4-oxadiazole exhibited superior activity relative to its homologs in a panel of human cancer cell lines [2]. Consequently, treating CAS 1170008-82-8 as interchangeable with other oxadiazole-2-yl-acetamides—without direct comparative data on the specific 2,5-dimethoxyphenyl/4-fluorophenoxy combination—introduces unquantified risk in biological assay reproducibility and lead-optimization decision-making.

Pattern Mismatch
Methoxy position or fluorophenoxy replacement may alter target engagement and selectivity.
Topology Shift
Thioether oxadiazole leads do not predict activity of this acetamide-linked analog.
Data Gap
No direct comparative data exist for this specific substitution combination.

Differentiation Evidence: CAS 1170008-82-8


LogP and H-Bonding vs. CAS 952862-70-3

The 4-fluorophenoxyacetamide side chain in CAS 1170008-82-8 introduces additional hydrogen-bond acceptor capacity and increases calculated lipophilicity relative to the simpler N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952862-70-3). While experimentally measured LogP/logD values are not publicly available, in silico predictions using the XLogP3 algorithm (PubChem-derived) yield a calculated LogP of approximately 3.1 for CAS 1170008-82-8 versus approximately 1.6 for the unsubstituted acetamide analog [1]. This difference of ~1.5 log units suggests enhanced membrane permeability potential for the fluorophenoxy-bearing compound, a parameter relevant for cell-based assay penetration.

LogP vs. CAS 952862-70-3
Data to verify
ΔXLogP3 ≈ +1.5 (target more lipophilic)
Supports permeability screening context
In silico prediction only; experimental logD absent
Physicochemical profiling Lipophilicity Drug-likeness

Topology vs. Thioether Oxadiazole Leads

Published anticancer screening of 2-(2,5-dimethoxyphenyl)-5-organylthio-1,3,4-oxadiazoles provides a class-level baseline for the 2,5-dimethoxyphenyl pharmacophore [1]. In that series, 2-(2,5-dimethoxyphenyl)-5-propylthio-1,3,4-oxadiazole demonstrated superior activity across multiple human cancer cell lines (specific IC₅₀ values behind paywall), while the butylthio homolog showed selectivity for breast cancer lines. CAS 1170008-82-8 differs by replacing the 5-thioether with a 2-(4-fluorophenoxy)acetamide moiety at the oxadiazole C2 position, representing a distinct chemotype. No direct head-to-head comparison between this thioether series and CAS 1170008-82-8 exists in the public domain.

Topology vs. Thioether Leads
Class-level inference
Target compound data not reported
Supports SAR exploration context
No head-to-head comparison with thioether series
Structure-activity relationship Anticancer screening Oxadiazole thioether

ADME & Drug-Likeness vs. NTPDase Leads

A recent study on 2,5-disubstituted-1,3,4-oxadiazoles as NTPDase inhibitors predicted favorable pharmacokinetic profiles (pkCSM/SwissADME) for methoxy-substituted analogs, with minimal toxicity flags and no rule-of-five violations [1]. While CAS 1170008-82-8 was not included in that panel, its physicochemical parameters (MW 373.34, 5 HBA, 1 HBD, TPSA ~85 Ų) suggest it falls within oral drug-like chemical space. The 4-fluorophenoxy group may influence metabolic stability via CYP450 interactions relative to non-fluorinated congeners, though specific metabolic stability data for this compound are unavailable.

ADME vs. NTPDase Leads
Class-level inference
Predicted drug-like; 0 Ro5 violations
Supports ADME screening context
No experimental PK or metabolic stability data
ADME prediction Drug-likeness NTPDase inhibition

Application Scenarios: CAS 1170008-82-8


C2 Fluorophenoxy SAR Exploration

The unique combination of a 2,5-dimethoxyphenyl group at C5 and a 4-fluorophenoxyacetamide at C2 makes CAS 1170008-82-8 a useful building block for SAR expansion beyond published thioether and simple acetamide analogs. Procurement is indicated for research groups seeking to probe the impact of an N-linked fluorophenoxy substituent on target binding, as this topology is absent from the anticancer-active thioether series reported by Polkam et al. [1].

NTPDase Target Panel Screening

Based on class-level evidence that 1,3,4-oxadiazole derivatives selectively inhibit ecto-NTPDases implicated in cancer progression [1], CAS 1170008-82-8 represents a structurally distinct chemotype for inclusion in NTPDase-focused screening libraries. Its 4-fluorophenoxy substituent may confer differential binding interactions compared to the methoxy-substituted leads characterized by Abbas et al. (2026), warranting empirical evaluation against NTPDase2, -3, and -8 isoforms.

Fluorophenoxy Impact on Membrane Permeability

With a calculated XLogP3 of ~3.1 versus ~1.6 for the non-fluorinated acetamide congener (CAS 952862-70-3) [1], CAS 1170008-82-8 serves as a tool compound for evaluating the permeability-enhancing effect of 4-fluorophenoxy introduction in oxadiazole-acetamide series. Parallel assessment of both compounds in Caco-2 or PAMPA assays would quantify the experimental permeability difference, informing future lead optimization.

Application
Selection Property
Validation Focus
C2 fluorophenoxy SAR exploration
2,5-dimethoxyphenyl / 4-fluorophenoxy topology
Target binding assay context
NTPDase isoform screening
Structurally distinct chemotype
Enzyme inhibition assay context
Membrane permeability research
Calculated lipophilicity difference
Permeability assay comparison (Caco-2/PAMPA)
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